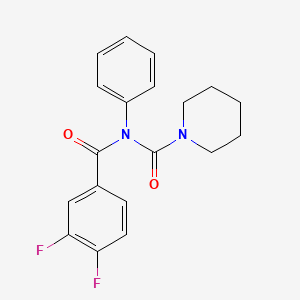
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide” is a complex organic compound. It appears to contain a piperidine ring (a common motif in many pharmaceuticals), a phenyl group (a common aromatic ring structure), and a 3,4-difluorobenzoyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable piperidine derivative with 3,4-difluorobenzoyl chloride . The exact conditions and reagents would depend on the specific piperidine derivative used.Molecular Structure Analysis
The molecular structure of this compound would be quite complex, with multiple ring structures and functional groups. The presence of the difluorobenzoyl group would likely have a significant impact on the compound’s properties, as fluorine atoms are highly electronegative and can form strong bonds with carbon .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions it’s exposed to. The piperidine ring could potentially undergo various substitution reactions, and the carbonyl group in the difluorobenzoyl moiety could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the difluorobenzoyl group could potentially make the compound more lipophilic, which could affect its solubility and its ability to cross biological membranes .科学研究应用
Antimicrobial Activity
The potential of N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide derivatives as antimicrobial agents has been explored through the synthesis and biological evaluation of related compounds. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives bearing various substitutions showed moderate to good antimicrobial activities against both Gram-positive and Gram-negative bacterial strains as well as fungal strains, highlighting the potential use of such compounds in the development of new antimicrobial drugs (Jadhav, Raundal, Patil, & Bobade, 2017).
Crystal Structure and Medicinal Chemistry
The structural characterization of compounds related to N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide has provided insights into their potential medicinal applications. For example, the crystal structure of two diflunisal carboxamides synthesized from diflunisal, an anti-inflammatory drug, were analyzed to understand their stability and interactions at the molecular level, which is crucial for the development of novel pharmaceuticals (Zhong, Hu, Xia, Jiang, & Chen, 2010).
Cancer Research
N-(Ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects on breast cancer cell lines, demonstrating the potential of such compounds in cancer treatment. The incorporation of ferrocenylmethyl groups and fluorobenzoyl units into the structure of these compounds has shown promising results, with specific derivatives exhibiting cytotoxic effects that suggest a potential for further exploration as anticancer agents (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Polymer Science
The exploration of N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide and related compounds extends to the field of polymer science, where derivatives have been used to synthesize novel polymers with specific properties. For example, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links have been developed, showcasing the versatility of these compounds in the design of materials with potential applications in various industries (Hsiao & Yu, 1996).
未来方向
属性
IUPAC Name |
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-16-10-9-14(13-17(16)21)18(24)23(15-7-3-1-4-8-15)19(25)22-11-5-2-6-12-22/h1,3-4,7-10,13H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZOIVWZFEPLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorobenzoyl)-N-phenylpiperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

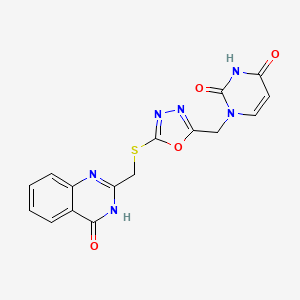
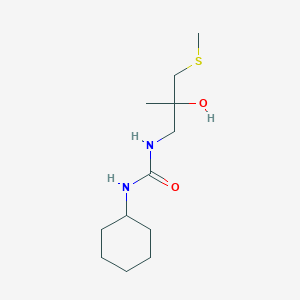
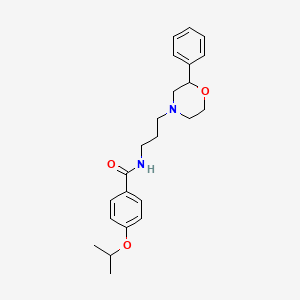
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)
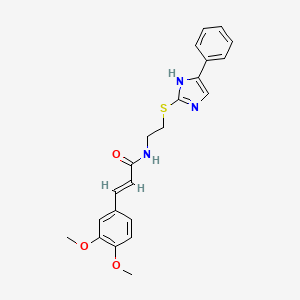
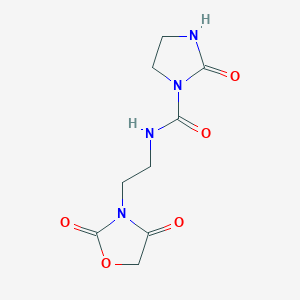
![2,4-Dichloro-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B2918546.png)
![4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2918547.png)
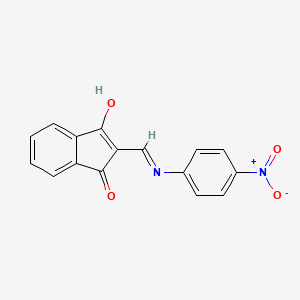
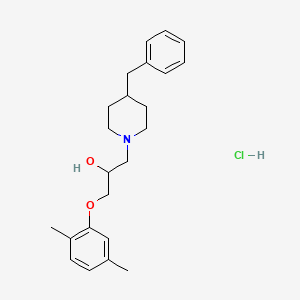
![cis-tert-Butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2918555.png)
![2-methoxy-5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2918556.png)
![3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B2918557.png)